6-Acetylthiomorphine

Description

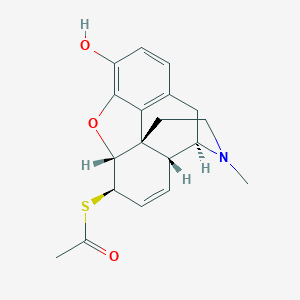

6-O-Acetylmorphine (6-AM) is a semi-synthetic opioid derivative of morphine, characterized by the acetylation of the hydroxyl group at the 6-position of the morphine backbone. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.38 g/mol and five defined stereocenters . 6-AM is recognized as a metabolite of heroin (diacetylmorphine) and is pharmacologically active, binding to μ-opioid receptors to produce analgesic and euphoric effects . Analytical standards, including deuterated forms like 6-Acetylmorphine-D3·HCl·trihydrate (C₁₉H₁₈D₃NO₄·HCl) and 6-Acetylmorphine-D6·HCl·trihydrate (C₁₉H₁₅D₆NO₄·HCl), are critical for forensic and clinical toxicology studies .

Properties

CAS No. |

117152-64-4 |

|---|---|

Molecular Formula |

C19H21NO3S |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

S-[(4R,4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |

InChI |

InChI=1S/C19H21NO3S/c1-10(21)24-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)23-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |

InChI Key |

IQAOQEHSVLTFRY-MKUCUKIISA-N |

SMILES |

CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

Isomeric SMILES |

CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |

Canonical SMILES |

CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

Other CAS No. |

117152-64-4 |

Synonyms |

(-)-6beta-acetylthionormorphine 6-acetylthiomorphine KT 88 KT-88 |

Origin of Product |

United States |

Comparison with Similar Compounds

Morphine and 6-O-Acetylmorphine

- Structural Differences: Morphine (C₁₇H₁₉NO₃) lacks the 6-O-acetyl group present in 6-AM.

- However, its potency is lower than heroin, which has additional acetylation at the 3-position .

- Analytical Applications : While morphine is often detected in urine, 6-AM serves as a specific biomarker for heroin use due to its metabolic pathway .

6-Acetylcodeine

- Structural Differences: 6-Acetylcodeine (C₂₀H₂₃NO₄) replaces the 3-hydroxyl group of 6-AM with a methoxy group, mirroring the structural relationship between codeine and morphine.

- Pharmacological Impact : The methoxy group reduces binding affinity to μ-opioid receptors compared to 6-AM, resulting in lower analgesic potency.

- Synthesis: Prepared similarly to 6-AM via acetylation of codeine, it is a minor metabolite of acetylated codeine derivatives .

Dihydrodesoxymorphine and Derivatives

- 6-Methylenedihydrodesoxymorphine : This compound lacks the 6-hydroxyl group entirely, replacing it with a methylene group. Studies indicate altered receptor interaction profiles, with reduced efficacy compared to morphine .

- Dihydro-6-desoxymorphine : Synthesized via hydrogenation, this derivative exhibits a saturated bond in the 7,8-position, which may enhance metabolic stability but reduce potency .

Etorphine

- Structural and Functional Contrasts : Etorphine, a highly potent opioid used in veterinary medicine, features a bridged oripavine structure rather than the morphine backbone. Its potency (~1,000× morphine) stems from enhanced receptor affinity and lipophilicity, far exceeding 6-AM’s effects .

Pharmacological and Forensic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.